3,3-dicyclopropylpropanoic Acid

Vue d'ensemble

Description

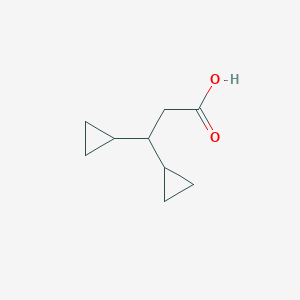

3,3-dicyclopropylpropanoic Acid is a biochemical used for proteomics research . It has a molecular formula of C9H14O2 and a molecular weight of 154.21 .

Molecular Structure Analysis

The InChI code for 3,3-dicyclopropylpropanoic Acid is 1S/C9H14O2/c10-9(11)5-8(6-1-2-6)7-3-4-7/h6-8H,1-5H2,(H,10,11) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

3,3-dicyclopropylpropanoic Acid is a powder that is stored at room temperature .Applications De Recherche Scientifique

Bioproduction of 3-Hydroxypropanoic Acid

3-Hydroxypropanoic acid (3-HP) is a valuable chemical with applications in the industrial production of various chemicals like acrylic acid and its derivatives. It's utilized in bioplastic production when polymerized. Advances in metabolic engineering and synthetic biology have improved bio-production methods for 3-HP, including introducing heterologous pathways in microbes like Escherichia coli and Saccharomyces cerevisiae. However, the current production processes have not yet achieved levels suitable for industrial exploitation (Jers et al., 2019).

Application in Liquid-Crystal Polymerization

Benzoic acid derivatives like 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid have been used to form liquid-crystalline 2:1 complexes with dipyridyl compounds, exhibiting a smectic A liquid crystal phase. These complexes have applications in the field of materials science for developing polymers with specific properties (Kishikawa et al., 2008).

Catalytic Synthesis of Oxindoles

3,3-Disubstituted oxindoles, important in natural products and pharmaceuticals, are synthesized through various catalytic enantioselective methods. These methods include using donor-acceptor cyclopropanes and other techniques for constructing fully substituted C3 stereocenters in oxindoles, demonstrating the versatility of these chemical structures in drug discovery and synthetic methodology development (Cao et al., 2018).

Ring-Opening of Activated Cyclopropanes

Activated cyclopropanes like methyl 1-nitrocyclopropanecarboxylates have been opened using amine nucleophiles in a Lewis acid-catalyzed reaction. This methodology, preserving enantiomeric purity, is applied in synthesizing complex molecules like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Conversion to 3-Hydroxypropanoic Acid in Microbes

Bacillus subtilis has been genetically engineered for the bioconversion of glycerol into 3-HP, an important biomass-derivable chemical. This approach showcases the potential of using microbial strains for the commercial production of valuable chemicals from renewable resources (Kalantari et al., 2017).

Enantioselective Cyclopropanation

The enantioselective cyclopropanation of 3,3-diaryl-2-propen-1-ols with Et2Zn and CH2I2 yields cyclopropylmethanols, demonstrating the application of this approach in synthesizing complex molecules like cibenzoline (Miura et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

3,3-dicyclopropylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)5-8(6-1-2-6)7-3-4-7/h6-8H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAJBRHCEIFMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-dicyclopropylpropanoic Acid | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2626135.png)

![N-(furan-2-ylmethyl)-4-[(2-methylphenyl)carbonyl]-1H-pyrrole-2-carboxamide](/img/structure/B2626138.png)

![N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-ynamide](/img/structure/B2626140.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2626141.png)

![N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2626150.png)